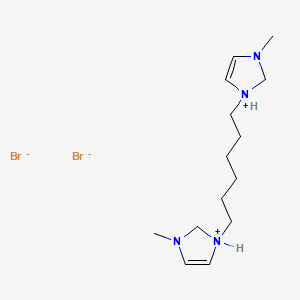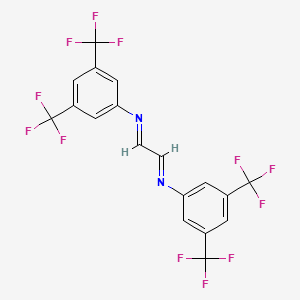
Benzenamine, N,N'-1,2-ethanediylidenebis[3,5-bis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N,N’-1,2-ethanediylidenebis[3,5-bis(trifluoromethyl)-] is a chemical compound known for its unique structure and properties It contains two benzenamine groups connected by an ethanediylidenebis linkage, with each benzenamine group substituted with three trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N’-1,2-ethanediylidenebis[3,5-bis(trifluoromethyl)-] typically involves the reaction of 3,5-bis(trifluoromethyl)benzenamine with ethanediylidenebis compounds under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N’-1,2-ethanediylidenebis[3,5-bis(trifluoromethyl)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Benzenamine, N,N’-1,2-ethanediylidenebis[3,5-bis(trifluoromethyl)-] has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenamine, N,N’-1,2-ethanediylidenebis[3,5-bis(trifluoromethyl)-] involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, N,N’-1,2-ethanediylidenebis[4-methoxy-]
- Benzenamine, N,N’-1,2-ethanediylidenebis[2,4,6-trimethyl-]
- Benzenamine, N,N-dimethyl-
Uniqueness
Benzenamine, N,N’-1,2-ethanediylidenebis[3,5-bis(trifluoromethyl)-] is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
497841-81-3 |
|---|---|
Molecular Formula |
C18H8F12N2 |
Molecular Weight |
480.2 g/mol |
IUPAC Name |
N,N'-bis[3,5-bis(trifluoromethyl)phenyl]ethane-1,2-diimine |
InChI |
InChI=1S/C18H8F12N2/c19-15(20,21)9-3-10(16(22,23)24)6-13(5-9)31-1-2-32-14-7-11(17(25,26)27)4-12(8-14)18(28,29)30/h1-8H |
InChI Key |
RLMUZXDLEVKUBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N=CC=NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


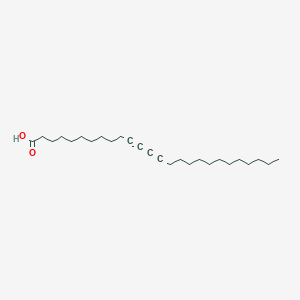
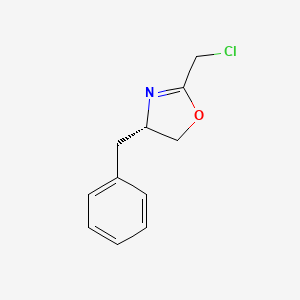
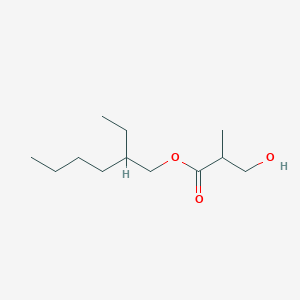
![2-Propanol, 1-[[(2-bromophenyl)methylene]amino]-](/img/structure/B14258448.png)
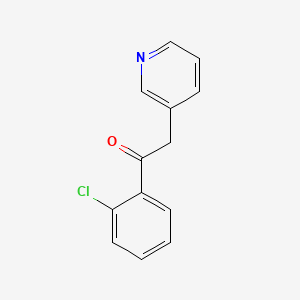
![{4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile](/img/structure/B14258456.png)

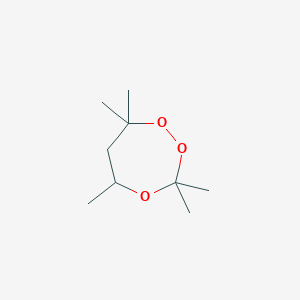
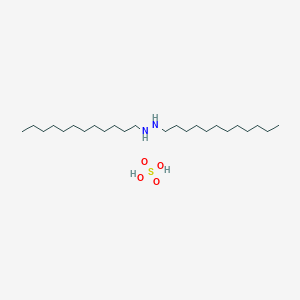

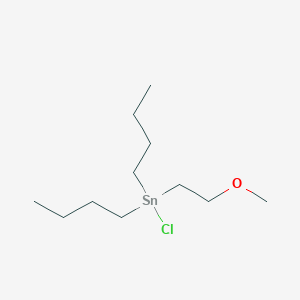
![5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14258490.png)
![N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14258495.png)
